Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)-
Description
The 4-bromo substituent enhances lipophilicity and steric bulk, while the difluoromethyl group introduces polarity and metabolic stability via fluorine’s inductive effects . This combination makes it a candidate for pharmaceutical applications, particularly in drug design targeting receptors sensitive to halogenated and fluorinated motifs .
Properties
IUPAC Name |
(1R)-1-(4-bromophenyl)-2,2-difluoroethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7-8,12H/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACLWDXHRYFAPX-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)F)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)- typically involves the following steps:
Hydroxylation: The hydroxyl group can be introduced through various methods, including the use of oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)- can be oxidized to form corresponding carbonyl compounds using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced products using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carbonyl compounds
Reduction: Alcohols
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)- involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions that modulate the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Brominated Benzenemethanols
highlights the impact of bromine substitution on lipophilicity (logK) in benzenemethanol derivatives:
- 4-Bromo isomer (3i) : Exhibits higher logK (lipophilicity) than 3-bromo (3h) and 2-bromo (3g) analogs due to reduced steric hindrance and optimal halogen placement .
- Methoxy-substituted analogs : 3-Methoxy derivatives (3c/4c) show higher logK than 2- and 4-methoxy isomers, suggesting ortho/meta/para positioning significantly affects hydrophobicity .
Comparison with Target Compound: The 4-bromo group in the target compound likely enhances lipophilicity similarly to 3i, but the difluoromethyl group introduces polar interactions that may moderate this effect.
| Compound | Substituents | logK | Key Property | Reference |
|---|---|---|---|---|
| 3i (4-bromo) | 4-Br, alpha-methyl | High | High lipophilicity | |
| Target compound | 4-Br, alpha-CF₂H (R) | N/A | Moderate lipophilicity (predicted) | - |
Fluorinated Benzenemethanol Derivatives
Fluorine substitution is a critical design element in medicinal chemistry:
- Difluoromethyl vs. Trifluoromethyl: Trifluoromethyl (-CF₃) groups are more lipophilic and electron-withdrawing than difluoromethyl (-CF₂H). For example, in , a trifluoromethyl-nitro benzenemethanol (CAS 700362-32-9) exhibits higher polarity and metabolic resistance compared to methyl or non-fluorinated analogs .
- Stereochemical Impact: The (alphaR) configuration in the target compound may enhance receptor binding selectivity. notes that stereochemistry in fluorinated benzenemethanols (e.g., (alphaR)-4-hydroxy derivatives) influences biological activity .
Halogenated vs. Non-Halogenated Analogs
- Bromine vs. Methoxy Groups : Bromine increases lipophilicity more effectively than methoxy groups. In -bromo derivatives (logK ~4.2) outperform 4-methoxy analogs (logK ~3.5) .
- Chlorinated Derivatives: lists a 4-chloro-trichloromethyl benzenemethanol (CAS 115-32-2) with extreme hydrophobicity, underscoring halogen size and electronegativity effects .
Practical Implications : The target compound’s 4-bromo and difluoromethyl groups balance lipophilicity and polarity, making it more suitable for blood-brain barrier penetration than highly polar trifluoromethyl analogs .
Biological Activity
Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)- is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H8BrF2O
- Key Functional Groups :
- Bromine atom
- Two fluorine atoms
- Hydroxyl group
The presence of these functional groups influences the compound's reactivity and biological interactions.
The biological activity of Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)- is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing its binding affinity to target sites. Additionally, the bromine and fluorine atoms can modulate the compound's lipophilicity and reactivity, affecting its pharmacokinetic properties .
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be useful in developing new antibiotics or antifungal agents.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which may have implications in drug development for metabolic disorders .
- Cytotoxic Effects : Some studies have indicated that derivatives of this compound may possess cytotoxic properties against cancer cell lines, suggesting potential applications in oncology .
Case Studies and Research Findings
- Antimicrobial Studies : A study focused on the synthesis of difluoromethylated compounds demonstrated that derivatives similar to Benzenemethanol exhibited significant antimicrobial activity against various bacterial strains. These findings suggest that the difluoromethyl group enhances the bioactivity of the parent structure .
- Enzyme Interaction : Research into enzyme inhibition revealed that compounds with a similar structure to Benzenemethanol could effectively inhibit enzymes like acetylcholinesterase. This inhibition is crucial for developing treatments for neurological disorders .
- Cytotoxicity Assessment : In vitro assays conducted on cancer cell lines such as MCF-7 and A-549 showed that certain derivatives of this compound displayed promising cytotoxic effects, indicating potential as anti-cancer agents. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Benzenemethanol, 4-bromo-alpha-(difluoromethyl)- | Antimicrobial, Enzyme Inhibition | Presence of bromine and difluoromethyl |
| Benzenemethanol, 4-bromo-alpha-(methyl)- | Moderate Antimicrobial | Lacks difluoromethyl group |
| Benzenemethanol, 4-chloro-alpha-(difluoromethyl)- | Antimicrobial | Chlorine instead of bromine |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (alphaR)-4-bromo-alpha-(difluoromethyl)benzenemethanol with high enantiomeric purity?
- Methodology :
- Step 1 : Start with 4-bromobenzaldehyde as the precursor. Introduce the difluoromethyl group via nucleophilic addition using (difluoromethyl)triphenylphosphonium bromide under basic conditions .
- Step 2 : Achieve stereoselective reduction of the intermediate ketone using a chiral catalyst (e.g., Corey-Bakshi-Shibata reagent) to obtain the (alphaR)-configuration .
- Step 3 : Purify via recrystallization or chiral HPLC to ensure enantiomeric purity (>98% ee). Validate using polarimetry and to confirm fluorination .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Analytical Workflow :
- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis .
- NMR Spectroscopy : Use , , and to confirm substituent positions and fluorine coupling patterns (e.g., and ) .
- Chiral HPLC : Employ a Chiralpak® AD-H column with hexane/isopropanol (90:10) to assess enantiomeric excess .
Q. What is the role of the difluoromethyl group in modulating the compound’s physicochemical properties?
- Key Effects :
- Lipophilicity : The difluoromethyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability .
- Metabolic Stability : Fluorine’s electron-withdrawing effect reduces oxidative metabolism, prolonging half-life in biological systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress racemization during large-scale synthesis?
- Experimental Design :
- Temperature Control : Maintain reactions below 0°C during nucleophilic additions to minimize thermal racemization .
- Catalyst Screening : Test chiral ligands (e.g., BINAP derivatives) for asymmetric hydrogenation efficiency. Compare turnover numbers (TON) and enantioselectivity using DOE (Design of Experiments) .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect early racemization .
Q. What mechanistic insights explain the regioselectivity of bromine substitution at the para position?
- Mechanistic Studies :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to evaluate the energy barrier for bromination at para vs. ortho positions.
- Isotopic Labeling : Use to trace substitution pathways in electrophilic aromatic substitution reactions .
Q. How does the (alphaR)-configuration influence the compound’s bioactivity in receptor-binding assays?
- Experimental Approach :
- Docking Simulations : Compare binding affinities of (alphaR) and (alphaS) enantiomers with target receptors (e.g., GPCRs) using AutoDock Vina .
- In Vitro Assays : Conduct competitive binding studies with radiolabeled ligands (e.g., -labeled analogs) to measure IC differences .
Q. What strategies mitigate degradation of the difluoromethyl group under acidic or oxidative conditions?
- Stability Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
